2,4-dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-27-15-11-14(22-17(23-15)28-2)24-7-9-25(10-8-24)16(26)12-5-3-4-6-13(12)18(19,20)21/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUDTZRTYAHGFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactionsThe piperazine ring is then attached through a nucleophilic substitution reaction, and finally, the trifluoromethylbenzoyl group is introduced via an acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include various substituted pyrimidines, piperazines, and benzoyl derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,4-Dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. Alkyl Groups : The target compound’s 2,4-dimethoxy groups may improve solubility compared to hydrophobic tert-butyl () or methyl groups (). Methoxy substituents also reduce metabolic oxidation .
- Trifluoromethyl Positioning : The 2-(trifluoromethyl)benzoyl group in the target compound contrasts with the 3-substituted analog in . Meta-substitution may alter steric interactions in receptor binding .
Piperazine Functionalization
Piperazine modifications impact target selectivity and pharmacokinetics:
- Benzoyl vs. Sulfonyl Groups: The target compound’s benzoyl group () differs from sulfonyl-linked analogs ().
- Complex Heterocycles : ’s benzopyran-carbonyl substituent introduces rigidity, which could restrict conformational flexibility compared to the target compound’s benzoyl group .
Biological Activity
2,4-Dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with methoxy groups and a piperazine moiety linked to a trifluoromethylbenzoyl group. Its molecular formula is , with a molecular weight of approximately 393.38 g/mol.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
-
Anticancer Activity
- The compound has shown promising results in inhibiting the growth of various cancer cell lines, including prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells. In vitro assays indicated that it exhibits cytotoxic effects with IC50 values lower than standard chemotherapeutics like doxorubicin .
- A study reported that at a concentration of 5 µg/mL, this compound demonstrated significant anticancer properties, suggesting its potential as a lead candidate for further development in cancer therapy .
- Mechanism of Action
-
Antifungal and Insecticidal Properties
- Beyond its anticancer effects, the compound also exhibited antifungal activity against various pathogens. For instance, it demonstrated effective inhibition rates against Botrytis cinerea and Sclerotinia sclerotiorum, comparable to established antifungal agents like tebuconazole .
- The insecticidal properties were evaluated against common agricultural pests, indicating potential applications in agrochemical formulations .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
